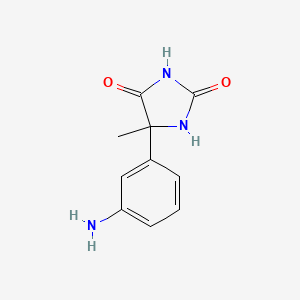

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Description

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative with the molecular formula C₁₀H₁₁N₃O₂ (SMILES: CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N) . It features a central imidazolidine-2,4-dione core substituted with a 3-aminophenyl group and a methyl group at the 5-position. This compound is utilized as a building block in organic synthesis, available commercially from suppliers like CymitQuimica . Its structural flexibility and amino group make it a candidate for further functionalization in drug discovery and materials science.

Properties

IUPAC Name |

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFIISOFQBYREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-aminobenzaldehyde with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the imidazolidine ring can yield various reduced forms, which may have different chemical properties and applications.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced imidazolidine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Diversity and Electronic Properties

- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 6270-38-8): The fluorophenyl group introduces electron-withdrawing effects, enhancing rigidity and intramolecular hydrogen bonding compared to the electron-donating 3-aminophenyl group in the target compound. This increases stability in polar solvents and alters reactivity in cyclization reactions .

- Contrasts with the hydrophilic amino group in the target compound . Key Data: Molecular weight = 234.25 g/mol; Supplier: Sigma-Aldridh .

- 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1052563-07-1): Dual fluorine atoms increase electronegativity, favoring interactions with aromatic residues in enzyme active sites. This contrasts with the hydrogen-bonding capability of the amino group .

Functionalized Derivatives

- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione: Sulfonyl groups enhance inhibitory activity against aldose reductase, a target for diabetic complications. The amino group in the target compound may instead facilitate hydrogen bonding in receptor-ligand interactions . Synthesis: Sulfonylation of the parent hydantoin using 4-chlorobenzenesulfonyl chloride .

5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione (CAS 21631-63-0):

Physicochemical Properties

Biological Activity

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, also referred to as a derivative of imidazolidine, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and research findings.

The primary mechanism of action for this compound involves its interaction with various biological targets:

- Folate Receptor Alpha (FolRα) : This compound has been identified as a target for FolRα, which is significant in cancer therapies due to its expression in many tumors. The binding affinity to FolRα enhances its potential as an anticancer agent.

- Cyclooxygenase-2 (COX-2) Inhibition : The compound exhibits inhibitory activity against COX-2, a key enzyme in the inflammatory pathway, suggesting its potential use in anti-inflammatory therapies.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Anticancer Properties : Studies indicate that this compound can inhibit tumor growth in xenograft models expressing FolRα. This effect is attributed to its interference with tubulin biochemistry, leading to disrupted cell division and apoptosis in cancer cells.

- Anti-inflammatory Effects : The inhibition of COX-2 suggests that this compound could be beneficial in treating inflammatory conditions. Its ability to modulate inflammatory pathways positions it as a candidate for further pharmacological development.

- Antimicrobial Activity : Preliminary studies have shown that compounds in the imidazolidine class may possess antimicrobial properties, although specific data on this compound's efficacy against microbial pathogens is limited.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Anticancer Efficacy :

- A study demonstrated significant tumor growth inhibition in FolRα-expressing xenograft models treated with this compound. The results indicated a reduction in tumor size and increased apoptosis markers such as cleaved-caspase-3.

-

COX-2 Inhibition :

- Research highlighted that the compound effectively inhibited COX-2 activity in vitro, leading to decreased prostaglandin E2 production. This finding supports its potential use in managing pain and inflammation.

-

Synthesis and Structure-Activity Relationship (SAR) :

- Various synthesis methods have been reported for producing this compound, with structural modifications being explored to enhance its biological activity. SAR studies suggest that specific substituents on the imidazolidine ring can significantly affect its potency against targeted enzymes and receptors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism/Target | Findings |

|---|---|---|

| Anticancer | FolRα | Inhibits tumor growth in xenograft models |

| Anti-inflammatory | COX-2 | Reduces prostaglandin E2 production |

| Antimicrobial | Various microbial targets | Limited data; requires further investigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.